2-(3-methyl-1H-indol-1-yl)-1-phenylethanone
Description
2-(3-Methyl-1H-indol-1-yl)-1-phenylethanone is a ketone derivative featuring an indole ring substituted with a methyl group at the 3-position and a phenyl group attached via an ethanone linker. Its analogs, such as Lobelia-derived piperidine alkaloids and antifungal triazolium salts, highlight its relevance in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(3-methylindol-1-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-11-18(16-10-6-5-9-15(13)16)12-17(19)14-7-3-2-4-8-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOPHUHSHPHZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322876 | |
| Record name | 2-(3-methylindol-1-yl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80884-56-6 | |
| Record name | 2-(3-methylindol-1-yl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-indol-1-yl)-1-phenylethanone can be achieved through various synthetic routes. One common method involves the condensation of 3-methylindole with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Additions to the Ketone Group
The ketone group undergoes nucleophilic additions with hydrazines and hydroxylamine:
Hydrazone Formation
Reaction with hydrazine derivatives yields hydrazones, which serve as precursors for heterocyclic compounds:
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Example : Reaction with hydrazine hydrate in ethanol/acetic acid forms the corresponding hydrazone (m.p. 168–170°C). IR spectra show C=O stretch loss at ~1,670 cm⁻¹, confirming ketone conversion .
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Conditions : Ethanol, reflux (2–6 h), catalytic acetic acid .
Acid-Catalyzed Condensations
The indole nitrogen participates in acid-mediated reactions:
Bis(indolyl)methane Formation
Under Lewis acid catalysis (e.g., B(C₆F₅)₃ or PhSiCl₃), the compound reacts with excess indole:
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Product : 3,3'-(1-Phenylethane-1,1-diyl)bis(1-methyl-1H-indole) .
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Mechanism : Activation of ketone via coordination to Lewis acid, followed by nucleophilic attack by indole .
Reduction Reactions
The ketone group can be reduced to secondary alcohols:
Alkenylation Reactions
The indole nitrogen undergoes alkenylation with cyclic ketones:
N-Alkenylated Derivatives
Reaction with cyclohexanone in the presence of T₃P (propylphosphonic anhydride):
Comparative Reactivity in Chalcone-like Systems
Analogous chalcone derivatives exhibit structure-activity relationships (SAR):
Synthetic Limitations and Challenges
Scientific Research Applications
Scientific Research Applications
The applications of 2-(3-methyl-1H-indol-1-yl)-1-phenylethanone span across various fields, including chemistry, biology, and medicine. Below are detailed insights into its applications:
Chemistry
- Building Block for Synthesis : This compound serves as a critical building block in organic synthesis, facilitating the creation of more complex molecules. It is often utilized in the synthesis of various indole derivatives and other heterocycles.
Biology
- Biological Activity : Research indicates that this compound exhibits potential biological activities, including:
- Antioxidant Properties : It may help in reducing oxidative stress by scavenging free radicals.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain microbial strains.
Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects, particularly:
Industry
- Material Development : In industrial applications, this compound is explored for its role in developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Case Study 1: Anticancer Properties
A study highlighted the anticancer potential of derivatives based on this compound. Modifications to its structure enhanced its efficacy against various cancer cell lines, demonstrating significant cytotoxicity.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties revealed that this compound exhibited notable activity against specific bacterial strains. The findings suggest that further structural modifications could lead to more potent antimicrobial agents .
Case Study 3: Synthesis Optimization
An optimization study focused on synthesizing derivatives of this compound using different reductive cyclization methods. The results indicated varying yields based on reaction conditions, showcasing its versatility in synthetic applications .
Mechanism of Action
The mechanism of action of 2-(3-methyl-1H-indol-1-yl)-1-phenylethanone involves its interaction with various molecular targets and pathways. The indole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Key Research Findings
Neuroprotection: Piperidine-ethanone hybrids with sulfonyloxy groups show promise in treating neurodegenerative diseases via AChE and MAOB inhibition .
Antifungal Activity: The phenyl group in 1-phenylethanone is critical; its replacement with bulkier or electron-donating groups diminishes efficacy .
Synthetic Utility : β-Keto-sulfones and oximes serve as versatile intermediates in organic synthesis, enabling access to polyfunctionalized compounds .
Biological Activity
2-(3-methyl-1H-indol-1-yl)-1-phenylethanone, an indole derivative, has garnered attention due to its diverse biological activities. Indole compounds are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant studies.
Chemical Structure and Properties
The compound features an indole ring substituted with a methyl group at the 3-position and a phenylethanone moiety at the 1-position. This structural configuration is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Microtubule Dynamics : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is significant in cancer therapeutics, particularly in targeting breast cancer cells like MDA-MB-231 .
- Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious diseases .
Anticancer Activity
Numerous studies have indicated the potential of this compound as an anticancer agent:
- In Vitro Studies : Research has shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, compounds derived from indole structures have demonstrated significant cytotoxicity against breast cancer cells and other tumor types .
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| MDA-MB-231 | 10 µM | Induces apoptosis (caspase activation) | |
| HepG2 | Varies | Cytotoxic effects observed |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been highlighted in several studies:
- Screening Results : Compounds similar to this compound have shown promising results against various bacterial strains and fungi .
Case Study 1: Anticancer Efficacy
A study conducted by researchers demonstrated that analogs of indole derivatives, including this compound, significantly inhibited the growth of MDA-MB-231 cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers, confirming the compound's role in inducing programmed cell death through caspase activation .
Case Study 2: Antimicrobial Screening
In another investigation, a series of indole derivatives were screened for antimicrobial activity. The results indicated that those with structural similarities to this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the primary synthetic routes for 2-(3-methyl-1H-indol-1-yl)-1-phenylethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where 3-methylindole reacts with phenacyl bromide in the presence of a Lewis acid (e.g., AlCl₃). Alternatively, Mannich reactions involving acetophenone derivatives and formaldehyde/ammonia intermediates may form the ketamine backbone .
- Key Variables :
- Temperature : Elevated temperatures (70–100°C) improve reaction rates but may reduce selectivity.
- Catalyst : Lewis acids (AlCl₃) enhance electrophilic substitution in Friedel-Crafts routes .
- Solvent : Polar aprotic solvents (e.g., dichloromethane) optimize yields (43–69%) compared to protic solvents .
- Data Table :
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | 43–69 | |
| Mannich Reaction | HCl | 35–50 |
Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Focus on diagnostic signals:
- Indole protons : Resonances at δ 7.2–8.5 ppm (aromatic indole H) .
- Methyl group : Singlet at δ 2.4–2.6 ppm (3H, CH₃ on indole) .
- Ketone carbonyl : No direct proton signal but inferred from adjacent CH₂ groups (δ 4.0–4.5 ppm) .
- ¹³C NMR : Carbonyl carbon at δ ~192 ppm .
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) .
- Purity Check : Use HPLC with a C18 column (mobile phase: MeOH/H₂O, 70:30) to detect impurities <1% .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of 3-methylindole substitution in Friedel-Crafts reactions?
- Methodological Answer :
- Electrophilic Aromatic Substitution : The 3-position of indole is more reactive due to electron-donating effects of the pyrrole nitrogen. Computational studies (DFT) show lower activation energy for 3-substitution vs. 2- or 4-positions .
- Steric Effects : 3-Methyl groups may hinder adjacent positions, directing acylation to the 1-position. Molecular dynamics simulations can model steric hindrance .
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO). A high HOMO energy (~-5.2 eV) suggests susceptibility to electrophilic attack at the indole ring .
- Molecular Electrostatic Potential (MEP) : Identify electron-rich regions (e.g., indole nitrogen) for site-specific reactivity predictions .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?
- Methodological Answer :
- X-ray vs. NMR : If NMR suggests conformational flexibility (e.g., rotamers), use SHELXL to refine crystallographic models with anisotropic displacement parameters .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect dynamic processes (e.g., ring puckering) that XRD may average out .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ spiroborate esters (e.g., 10% loading) in asymmetric reductions of ketone intermediates .
- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation (ee >98%) .
Methodological Notes
- Contradictory Data Analysis : When yields vary between syntheses (e.g., 43% vs. 69% in Friedel-Crafts routes), optimize solvent purity (anhydrous CH₂Cl₂) and catalyst activation (freshly sublimed AlCl₃) .
- Advanced Characterization : Pair XRD (SHELXL-refined) with solid-state NMR to resolve polymorphism or disorder in crystal lattices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
